molecular formula C14H16BrNO2 B1296934 tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate CAS No. 96551-21-2

tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate

Cat. No.: B1296934
CAS No.: 96551-21-2
M. Wt: 310.19 g/mol
InChI Key: NRFDZZBPGMUOQD-UHFFFAOYSA-N
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Description

tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate: is an organic compound that features a tert-butyl ester group, a bromomethyl group, and an indole core. This compound is of interest in organic synthesis due to its unique structure, which allows for various chemical transformations and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method includes the bromination of 3-methylindole using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 3-(bromomethyl)indole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the indole framework, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation Reactions: The indole core can be oxidized under specific conditions to yield various oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromomethyl group, to form the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thioethers.

    Oxidation Products: Oxidized indole derivatives.

    Reduction Products: Methyl-substituted indole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of indole derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the pharmaceutical industry, this compound can be used in the synthesis of drug candidates. Its versatility in chemical reactions makes it a valuable intermediate in the production of various pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. This reactivity is exploited in various synthetic transformations to create new compounds with desired properties .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate is unique due to its indole core, which imparts distinct chemical properties and reactivity. The presence of both the bromomethyl and tert-butyl ester groups allows for diverse chemical transformations, making it a versatile compound in synthetic organic chemistry .

Properties

IUPAC Name

tert-butyl 3-(bromomethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFDZZBPGMUOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342504
Record name tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96551-21-2
Record name 1,1-Dimethylethyl 3-(bromomethyl)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96551-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromomethyl)-1H-indole, N-BOC protected
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate in the synthesis of (2R,4R)-Monatin?

A1: this compound serves as a crucial alkylating agent in the synthesis of (2R,4R)-Monatin. [] The compound reacts with (4R)-N-tert-butoxycarbonyl (tBoc)-4-tert-butyldimethylsilyoxy-D-pyroglutamic acid methyl ester in a key step. This alkylation reaction occurs specifically at the C4 position of the pyroglutamic acid derivative and introduces the indole moiety, which is essential for the sweetness of Monatin. This step is highlighted by its regioselectivity and stereoselectivity, ultimately leading to the formation of the desired (2R,4R)-Monatin isomer.

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